molecular formula C13H10Cl2N2O B12619513 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile

4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile

Cat. No.: B12619513
M. Wt: 281.13 g/mol
InChI Key: ODEXOQKKFTWCCK-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- is a chemical compound with the molecular formula C13H10Cl2N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- typically involves the reaction of 4-chloro-7-hydroxy-6-methylquinoline with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 4-alkoxy-7-(2-chloroethoxy)-6-methylquinoline derivatives.

    Oxidation: Formation of quinolinecarboxylic acids.

    Reduction: Formation of 3-quinolinecarboxamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- involves its interaction with specific molecular targets. In the context of its antineoplastic activity, it inhibits certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-(2-methoxyethoxy)-6-methylquinoline: Similar structure but with a methoxy group instead of a chloro group.

    4-Anilino-3-quinolinecarbonitrile: Contains an anilino group instead of the chloroethoxy group.

Uniqueness

3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroethoxy group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

4-chloro-7-(2-chloroethoxy)-6-methylquinoline-3-carbonitrile

InChI

InChI=1S/C13H10Cl2N2O/c1-8-4-10-11(5-12(8)18-3-2-14)17-7-9(6-16)13(10)15/h4-5,7H,2-3H2,1H3

InChI Key

ODEXOQKKFTWCCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1OCCCl)C#N)Cl

Origin of Product

United States

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